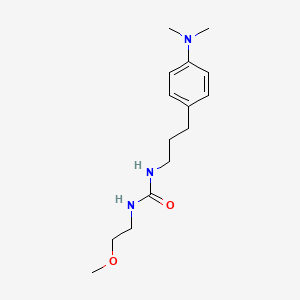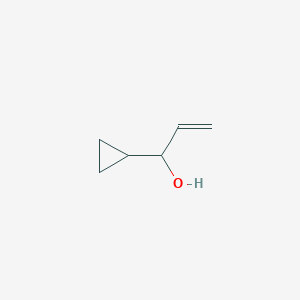
1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential as a therapeutic agent.
Scientific Research Applications
Electronic and Optical Applications
Research on chalcone derivatives, similar in structural complexity to the queried compound, highlights significant electronic, optical, and nonlinear optical (NLO) properties. These properties are crucial for developing materials for optoelectronic device fabrication. For instance, a study on a novel chalcone derivative revealed its potential in nonlinear optics confirmed by second and third harmonic generation studies, suggesting applications in optoelectronic device fabrications due to superior properties over standard materials like urea (Shkir et al., 2018).
Material Synthesis and Characterization
Synthetic routes and material characterization form a core area of research for compounds with similar complexity. A study focused on synthesizing and characterizing a new organic nonlinear optical material demonstrated the process from synthesis to application, indicating the potential of these compounds in creating materials with high second harmonic generation efficiency, applicable in NLO device applications (Menezes et al., 2014).
Anion Recognition and Luminescent Materials
Compounds with urea or thiourea functional groups have been studied for their anion recognition properties, leveraging hydrogen bonding and electrostatic interactions. These studies suggest the potential use of such compounds in developing luminescent anion receptors, which could have applications in sensing and detection technologies (Odago et al., 2011).
Electo-Optic and Electrochromic Properties
Research into conjugated polymers incorporating functionalized pyrrole derivatives, similar to the functional groups in the queried compound, underscores their utility in creating materials with multi-electrochromic behaviors. These materials exhibit significant optical contrasts and rapid switching times, making them suitable for electrochromic devices (Tutuncu et al., 2019).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-14-3-5-15(6-4-14)20-17(22)19-11-16(13-7-10-23-12-13)21-8-1-2-9-21/h3-7,10,12,16H,1-2,8-9,11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTAGZZQLMXAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4R)-1-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2825203.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2825205.png)
![2,2-Difluorospiro[3.3]heptan-7-one](/img/structure/B2825209.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825216.png)


![1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2825222.png)
![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)
